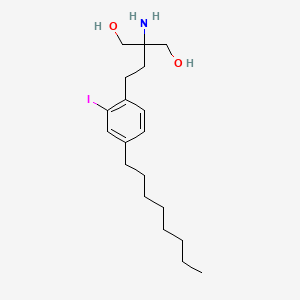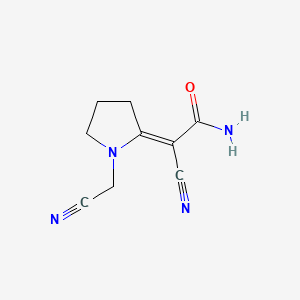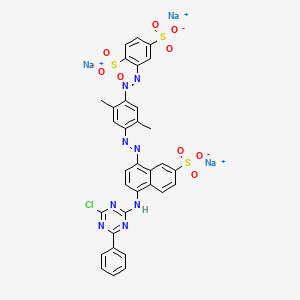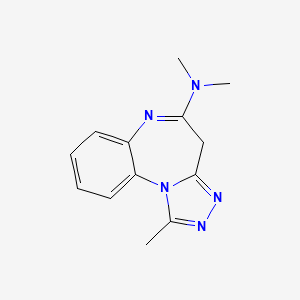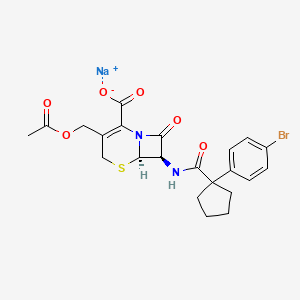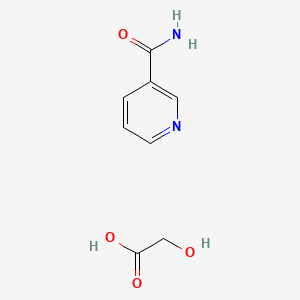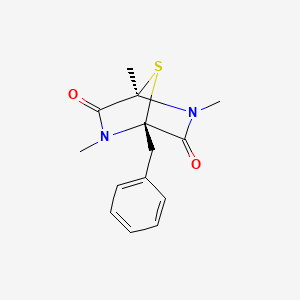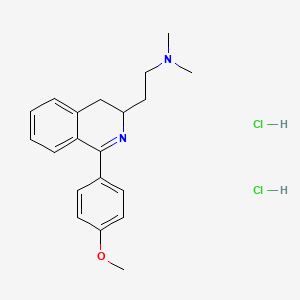
3,4-Dihydro-N,N-dimethyl-1-(4-methoxyphenyl)-3-isoquinolineethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-N,N-dimethyl-1-(4-methoxyphenyl)-3-isoquinolineethanamine dihydrochloride is a synthetic organic compound. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-N,N-dimethyl-1-(4-methoxyphenyl)-3-isoquinolineethanamine dihydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinoline Core: Starting with a suitable aromatic precursor, the isoquinoline core can be constructed through cyclization reactions.
Substitution Reactions: Introduction of the methoxy group at the 4-position of the phenyl ring can be achieved through electrophilic aromatic substitution.
Amine Alkylation: The N,N-dimethyl group can be introduced via alkylation of the amine functionality.
Formation of Dihydro Compound: Reduction of the isoquinoline core to form the dihydro derivative.
Salt Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the isoquinoline core.
Reduction: Reduction reactions can further modify the isoquinoline core or the aromatic ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or modify functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated isoquinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, such as potential analgesic or anti-inflammatory effects.
Industry: May be used in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with receptors, enzymes, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Phenethylamines: Compounds with similar phenyl and amine functionalities.
Methoxyphenyl Derivatives: Compounds with methoxy groups on the phenyl ring.
Uniqueness
The uniqueness of 3,4-Dihydro-N,N-dimethyl-1-(4-methoxyphenyl)-3-isoquinolineethanamine dihydrochloride lies in its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
属性
CAS 编号 |
83658-40-6 |
|---|---|
分子式 |
C20H26Cl2N2O |
分子量 |
381.3 g/mol |
IUPAC 名称 |
2-[1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C20H24N2O.2ClH/c1-22(2)13-12-17-14-16-6-4-5-7-19(16)20(21-17)15-8-10-18(23-3)11-9-15;;/h4-11,17H,12-14H2,1-3H3;2*1H |
InChI 键 |
YBOLSZHTVOOPTD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


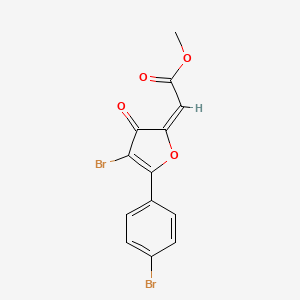
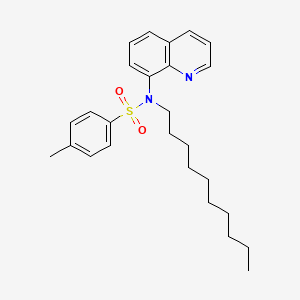

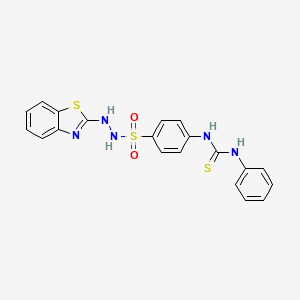
![(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B12740137.png)
